Val-Ala-PAB
説明
Val-Ala-PAB is a cleavable ADC (Antibody-Drug Conjugate) linker . It consists of a cleavable Tesirine linker (Val-Ala-PABC) and Exatecan . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
A cathepsin B-cleavable dipeptide phosphoramidite, Val-Ala (NB), was developed for the automated synthesis of oligonucleotide-small molecule conjugates . Val-Ala (NB) was protected by photolabile 2-nitrobenzyl to improve stability of the peptide linker during DNA synthesis . Another study mentioned that Fmoc-Val-Ala-NB-PAB-OH was protected with 4,4’-dimethoxytrityl (DMT) in anhydrous pyridine in 85.9% yield .Molecular Structure Analysis
The molecular formula of Val-Ala-PAB is C15H23N3O3 . The molecular weight is 293.36 . The chemical structure of Val-Ala-PAB consists of a cleavable Tesirine linker (Val-Ala-PABC) and Exatecan .Chemical Reactions Analysis
Val-Ala-PAB is a building block in the synthesis of Tesirine . It is cleaved by Cathepsin B . The Val-Ala linkers can be cleaved by Cathepsin B . The Val-Ala linker allowed DAR up to 7.4 with limited aggregation .Physical And Chemical Properties Analysis
The molecular formula of Val-Ala-PAB is C15H23N3O3 . The molecular weight is 293.36 . It is a solid substance .科学的研究の応用
Enzyme Inhibition and Stability
Val-Ala-PAB, as an analog in various compounds, has been studied for its role in inhibiting enzymes and maintaining stability in vivo and in vitro. In a study by (Lew et al., 1996), analogues of inhibitors, including those substituted with Val, were examined for both their potency and stability. They found that while Val-substituted analogues maintained inhibitory activity, they exhibited reduced potency compared to the parent compound. However, they were significantly more resistant to degradation, indicating a potential for Val-Ala-PAB analogues in developing more stable enzyme inhibitors.
Genetic Polymorphism and Disease Susceptibility
Val-Ala-PAB-related compounds are also significant in genetic studies. The Val762Ala polymorphism in the PARP1 gene, which involves a substitution similar to Val-Ala, was examined by (Hua et al., 2014) for its association with cancer risk. They found that the Ala variant was associated with an increased risk for gastric cancer but a decreased risk for brain tumors, highlighting the complex role of such polymorphisms in disease susceptibility.
Impact on Cellular Processes
Val-Ala-PAB-related peptides have been studied for their impact on various cellular processes. In the study of manganese superoxide dismutase (MnSOD) dimorphism by (Sutton et al., 2005), it was found that an Ala-Val substitution in MnSOD could modulate both mitochondrial import and mRNA stability. This suggests that variations involving Val-Ala-PAB analogues can significantly impact cellular enzyme function and genetic expression.
Influence on Metabolic and Physical Efficiency
Research by (Buemann et al., 2001) on the Val/Ala-55 polymorphism of the uncoupling protein 2 gene demonstrated its association with exercise efficiency. They observed that different genotypes, involving a Val to Ala substitution, could significantly affect energy expenditure and metabolic efficiency during physical activity.
Role in Disease Progression and Drug Resistance
In a study focused on breast cancer patients treated with cyclophosphamide, (Glynn et al., 2009) found that the Val16Ala polymorphism in the SOD2 gene could predict survival outcomes. They noted that carriers of the Ala allele had inferior survival rates, suggesting a role for Val-Ala-PAB-related polymorphisms in disease progression and drug resistance.
Safety And Hazards
将来の方向性
Val-Ala-PAB is a promising linker for the development of new ADCs . Its cleavability by lysosomal proteolytic enzymes makes it a potent strategy in ADC linker design . The hydroxyl group enables further derivatization or replacement with other reactive functional groups , providing opportunities for the development of new therapeutics.
特性
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYWNRCBPYLML-GWCFXTLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235155 | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Val-Ala-PAB | |
CAS RN |
1343476-44-7 | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。